Spiro[indene-1,4'-piperidine]
Overview
Description
Spiro[indene-1,4’-piperidine] is a compound with the molecular formula C13H15N . It is also known by other synonyms such as Spiro [1H-indene-1,4’-piperidine] and has a CAS number 33042-66-9 .
Molecular Structure Analysis
The molecular structure of Spiro[indene-1,4’-piperidine] includes a spirocyclic system where two cyclic rings are fused at a common carbon atom . The InChI code for the compound is 1S/C13H15N/c1-2-4-12-11(3-1)5-6-13(12)7-9-14-10-8-13/h1-6,14H,7-10H2 .Physical And Chemical Properties Analysis
Spiro[indene-1,4’-piperidine] has a molecular weight of 185.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 and a topological polar surface area of 12 Ų .Scientific Research Applications
Synthesis of Spiroindole and Spirooxindole Scaffolds
- Scientific Field : Organic Chemistry .
- Summary of Application : Spiroindole and spirooxindole scaffolds are important spiro-heterocyclic compounds used in drug design processes. They have bioactivity against cancer cells, microbes, and various diseases affecting the human body .
- Methods of Application : The synthesis of these scaffolds has been an active research field of organic chemistry for over a century. The review summarizes the pharmacological significance of these scaffolds and highlights the latest strategies for their synthesis .
- Results or Outcomes : The inherent three-dimensional nature and ability to project functionalities in all three dimensions make them biological targets. They form the core building blocks of highly functionalized organic structures .
Synthesis of Bis-Spiro Piperidines
- Scientific Field : Organic Chemistry .
- Summary of Application : Bis-spiro piperidine derivatives have been synthesized using amines, formaldehyde, and dimedone under ultrasonic irradiation at room temperature .
- Methods of Application : The reaction was performed using amines, formaldehyde, and dimedone under ultrasonic irradiation at room temperature .
- Results or Outcomes : The strong acidic property of the nano γ-alumina supported antimony (V) chloride plays a key role in accelerating the rate of the reaction and initiates the reaction smoothly .
Microwave-Assisted Multicomponent Synthesis of Spiro Heterocycles
- Scientific Field : Organic Chemistry .
- Summary of Application : Spiro heterocycle frameworks are a class of organic compounds that possess unique structural features making them highly sought-after targets in drug discovery due to their diverse biological and pharmacological activities .
- Methods of Application : Microwave-assisted organic synthesis has emerged as a powerful tool for assembling complex molecular architectures. The use of microwave irradiation in synthetic chemistry is a promising method for accelerating reaction rates and improving yields .
- Results or Outcomes : This review provides insights into the current state of the art and highlights the potential of microwave-assisted multicomponent reactions in the synthesis of novel spiro heterocyclic compounds .
Synthesis of Diverse Spiro-Imidazo Pyridine-Indene Derivatives
- Scientific Field : Organic Chemistry .
- Summary of Application : A new multi-component reaction for the synthesis of novel and diverse spiro-imidazo pyridine-indene derivatives was successfully developed .
- Methods of Application : The reaction was performed between heterocyclic ketene aminals and [1,2’-biindenylidene]-1’,3,3’-trione (bindone) using malononitrile as a promoter or as one of the precursors respectively in the presence of p-TSA as the acid catalyst in EtOH as reaction medium under reflux conditions .
- Results or Outcomes : The synthesized bindone and final product contains active methylene and this active site can be involved in further reactions to synthesize more complex heterocycles .
Microwave-Assisted Multicomponent Synthesis of Spiro Heterocycles
- Scientific Field : Organic Chemistry .
- Summary of Application : Spiro heterocycle frameworks are a class of organic compounds that possess unique structural features making them highly sought-after targets in drug discovery due to their diverse biological and pharmacological activities .
- Methods of Application : Microwave-assisted organic synthesis has emerged as a powerful tool for assembling complex molecular architectures. The use of microwave irradiation in synthetic chemistry is a promising method for accelerating reaction rates and improving yields .
- Results or Outcomes : This review provides insights into the current state of the art and highlights the potential of microwave-assisted multicomponent reactions in the synthesis of novel spiro heterocyclic compounds .
Synthesis of Diverse Spiro-Imidazo Pyridine-Indene Derivatives
- Scientific Field : Organic Chemistry .
- Summary of Application : A new multi-component reaction for the synthesis of novel and diverse spiro-imidazo pyridine-indene derivatives was successfully developed .
- Methods of Application : The reaction was performed between heterocyclic ketene aminals and [1,2’-biindenylidene]-1’,3,3’-trione (bindone) using malononitrile as a promoter or as one of the precursors respectively in the presence of p-TSA as the acid catalyst in EtOH as reaction medium under reflux conditions .
- Results or Outcomes : The synthesized bindone and final product contains active methylene and this active site can be involved in further reactions to synthesize more complex heterocycles .
Future Directions
Spiro compounds, including Spiro[indene-1,4’-piperidine], have attracted considerable attention in various fields due to their unique structures and mechanisms of action . They have potential applications in the development of new pesticides and have been cited in numerous publications , indicating ongoing interest and research in this area.
properties
IUPAC Name |
spiro[indene-1,4'-piperidine] | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-2-4-12-11(3-1)5-6-13(12)7-9-14-10-8-13/h1-6,14H,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNXVWNYCKUANQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C=CC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438169 | |
Record name | Spiro[indene-1,4'-piperidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[indene-1,4'-piperidine] | |
CAS RN |
33042-66-9 | |
Record name | Spiro[indene-1,4'-piperidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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